![molecular formula C18H22N2O3 B1385151 N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide CAS No. 1020055-60-0](/img/structure/B1385151.png)
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, also known as N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide, is a compound composed of an amide, an aromatic ring, and an alkene. It is a relatively new molecule, only recently synthesized, and has a variety of applications in the scientific research field.
Scientific Research Applications
Anticancer Activity
Histone Deacetylase Inhibition
A compound closely related to the specified benzamide, MGCD0103, is a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity both in vitro and in vivo. This suggests potential anticancer properties for benzamide derivatives in general (Zhou et al., 2008).
Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines, including structures similar to the specified benzamide, have shown potent neuroleptic (antipsychotic) activity, suggesting their potential application in treating psychosis (Iwanami et al., 1981).
Molecular Structure and Properties
- Structural Analysis and Antioxidant Activity: A benzamide derivative's structure was analyzed using X-ray diffraction and DFT calculations. This study aids in understanding the chemical reactivity and potential antioxidant properties of benzamide compounds (Demir et al., 2015).
Enzyme Inhibition
- Enzyme Inhibition Activity: N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and evaluated for enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating potential applications in treating conditions related to these enzymes (Abbasi et al., 2014).
Gastrokinetic Activity
- Gastrokinetic Agents: Benzamide derivatives have been explored for their gastrokinetic activity, affecting gastric emptying in animal models. This indicates potential therapeutic applications for gastrointestinal disorders (Kato et al., 1992).
Electrochemical Studies
- Electrochemical Oxidation: The electrochemical oxidation of amino-substituted benzamides has been studied, which is crucial for understanding the free radical scavenging activity of antioxidants. This research aids in the development of antioxidant benzamide derivatives (Jovanović et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Properties: Ameltolide derivatives, including benzamides, have been evaluated in anticonvulsant models, showing potential as antiepileptic drugs (Lambert et al., 1995).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-15-7-4-6-14(12-15)18(21)20-17-9-5-8-16(19)13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUEVSHHZUJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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